N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16306764
Molecular Formula: C20H17BrN4O2S2
Molecular Weight: 489.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrN4O2S2 |
|---|---|
| Molecular Weight | 489.4 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26) |
| Standard InChI Key | OMGQDIAZAHURMI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula is C₂₀H₁₇BrN₄O₂S₂, with a molecular weight of 489.4 g/mol. Its structure features:
-
A 2-bromo-4-methylphenyl group linked via an acetamide bridge.
-
A 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group and at the 4- and 5-positions with furan-2-ylmethyl and thiophen-2-yl groups, respectively.
The presence of bromine enhances electrophilic reactivity, while the sulfur atoms in the thiophene and sulfanyl groups facilitate interactions with biological targets through hydrogen bonding and hydrophobic effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇BrN₄O₂S₂ |
| Molecular Weight | 489.4 g/mol |
| Heterocyclic Components | 1,2,4-Triazole, Furan, Thiophene |
| Pharmacophoric Groups | Sulfanyl, Acetamide, Bromoaryl |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically initiated by the formation of the 1,2,4-triazole core. Key steps include:
-
Cyclocondensation: Reacting hydrazine derivatives with carbon disulfide to form the triazole-thiol intermediate .
-
Alkylation: Introducing the furan-2-ylmethyl and thiophen-2-yl groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
-
Acetamide Formation: Coupling the triazole-thiol intermediate with 2-bromo-N-(2-bromo-4-methylphenyl)acetamide using dimethyl sulfoxide (DMSO) or acetonitrile as solvents and palladium/copper catalysts to enhance yields .
Reaction conditions are critical, with temperatures maintained between 60–80°C and rigorous pH control to prevent side reactions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | CS₂, KOH, Ethanol, Reflux, 6h | 65–70 |
| Alkylation | Furan-2-ylmethyl chloride, NaH, DMF, 25°C | 50–55 |
| Acetamide Coupling | Pd(OAc)₂, CuI, DMSO, 70°C | 45–50 |
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary screening indicates moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to the thiophene moiety’s membrane-disrupting effects .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (∼35%) due to high molecular weight and lipophilicity (LogP = 3.2).
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive metabolites, necessitating structural optimization .
Toxicity Data
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, with hepatorenal toxicity observed at doses ≥ 100 mg/kg.
-
Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
| Application | Current Stage | Challenges |
|---|---|---|
| Anticancer Agents | Preclinical (in vitro) | Metabolic stability |
| Antibacterial Agents | Hit-to-Lead Optimization | Selectivity vs. human cells |
Research Priorities
-
Derivatization: Introducing electron-withdrawing groups to improve metabolic stability.
-
Nanoparticle Formulation: Enhancing bioavailability via liposomal encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume